molecular formula C25H19BrClN3O2 B11428387 5-(4-bromophenyl)-4-(2-chlorophenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-bromophenyl)-4-(2-chlorophenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11428387
M. Wt: 508.8 g/mol
InChI Key: CVLHDHRPCBRYFP-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-4-(2-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes bromophenyl, chlorophenyl, and ethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-4-(2-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Substitution reactions:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of pyrazoles are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

The compound or its derivatives might be investigated for pharmaceutical applications, particularly if they exhibit bioactivity.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyrazole: A simpler analog with a single phenyl group.

    3,5-Diphenylpyrazole: Another analog with two phenyl groups.

    1H-Pyrazole-4-carboxylic acid: A pyrazole derivative with a carboxylic acid group.

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-4-(2-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to simpler pyrazole derivatives.

Properties

Molecular Formula

C25H19BrClN3O2

Molecular Weight

508.8 g/mol

IUPAC Name

5-(4-bromophenyl)-4-(2-chlorophenyl)-3-(4-ethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H19BrClN3O2/c1-2-32-18-13-7-15(8-14-18)22-21-23(29-28-22)25(31)30(17-11-9-16(26)10-12-17)24(21)19-5-3-4-6-20(19)27/h3-14,24H,2H2,1H3,(H,28,29)

InChI Key

CVLHDHRPCBRYFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5Cl

Origin of Product

United States

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